molecular formula C3H8O4S B3057472 Methyl 2-hydroxyethane-1-sulfonate CAS No. 81171-21-3

Methyl 2-hydroxyethane-1-sulfonate

Cat. No.: B3057472
CAS No.: 81171-21-3
M. Wt: 140.16 g/mol
InChI Key: ARDOMBFXFIFOFX-UHFFFAOYSA-N
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Description

Methyl 2-hydroxyethane-1-sulfonate is an organic compound with the molecular formula C3H8O4S and a molecular weight of 140.16 g/mol . It is characterized by the presence of a sulfonate group attached to a hydroxyethane moiety, making it a versatile compound in various chemical reactions and applications.

Mechanism of Action

Target of Action

Methyl 2-hydroxyethanesulfonate, also known as 2-methoxysulfonylethanol or Ethanesulfonic acid, 2-hydroxy-, methyl ester, primarily targets the AMPA receptors . These receptors are the primary mediators of fast excitatory synaptic transmission in the mammalian brain .

Mode of Action

The compound acts as an AMPA receptor antagonist . Antagonists of AMPA receptors are potential treatment candidates for several neurological disorders, including epilepsy, stroke, and amyotrophic lateral sclerosis . The compound’s alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Biochemical Pathways

The compound affects several key metabolic pathways. These include pentose and glucuronate interconversions , starch and sucrose metabolism , and cysteine and methionine metabolism . The differential proteins corresponding to alterations in metabolism across the metabolic network were identified using iTRAQ-based quantitative proteomics analysis .

Pharmacokinetics

It is known that most drug metabolism is achieved by glucuronidation

Result of Action

The compound’s action results in the inhibition of GluA1 channels expressed in Xenopus oocytes . This inhibition is reversible and occurs upon the application of the compound . In addition, the compound exhibits swelling behavior in water, forming a viscous gel upon contact .

Action Environment

The compound is used in various industries, including electroplating and detergents . It can also be used as a descaling agent for woolen products, an intermediate for daily chemical products (such as shampoo, high-grade soap, etc.), a pharmaceutical raw material, and an intermediate for fine chemical products . The compound’s action, efficacy, and stability may be influenced by these different environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxyethane-1-sulfonate can be synthesized through the reaction of ethylene oxide with sodium hydrogen sulfite in an aqueous solution . The reaction must be carefully controlled to avoid contamination and the formation of by-products. The process involves mixing sodium hydroxide solution with sulfur dioxide to prepare an aqueous sodium hydrogen sulfite solution, which is then reacted with ethylene oxide under controlled conditions of temperature, pH, and stoichiometry .

Industrial Production Methods

In industrial settings, the production of this compound involves a continuous process where the aqueous sodium hydrogen sulfite solution is prepared in a reactor and then mixed with ethylene oxide in another reactor. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxyethane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-hydroxyethane-1-sulfonate include:

Uniqueness

This compound is unique due to its specific structure, which combines a hydroxyethane moiety with a sulfonate group. This combination imparts distinct chemical properties and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

methyl 2-hydroxyethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O4S/c1-7-8(5,6)3-2-4/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDOMBFXFIFOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70230918
Record name Ethanesulfonic acid, 2-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81171-21-3
Record name Ethanesulfonic acid, 2-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081171213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid, 2-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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